molecular formula C15H14FN3O2 B15195027 Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- CAS No. 160816-78-4

Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)-

Cat. No.: B15195027
CAS No.: 160816-78-4
M. Wt: 287.29 g/mol
InChI Key: OLGDESGVPRPAQJ-UHFFFAOYSA-N
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Description

Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 1,3,4-oxadiazole moiety, which is further substituted with a 3-fluoro-4-methoxyphenyl group. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- typically involves the reaction of 5-(3-fluoro-4-methoxyphenyl) isoxazole-3-carbohydrazide with different substituted benzoic, pyridinyl, or indolyl acids in the presence of phosphorous oxychloride . This reaction is characterized by the formation of the oxadiazole ring through a cyclization process. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The oxadiazole ring can participate in cyclization reactions, forming various heterocyclic compounds under appropriate conditions.

Scientific Research Applications

Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as MurD ligase, which is involved in bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall formation, leading to the death of the bacterial cells. Additionally, the compound’s fluorine and methoxy substituents enhance its lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- can be compared with other oxadiazole derivatives, such as:

The uniqueness of Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which enhance its biological activity and stability.

Properties

CAS No.

160816-78-4

Molecular Formula

C15H14FN3O2

Molecular Weight

287.29 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-3-methyl-5-pyridin-4-yl-2H-1,3,4-oxadiazole

InChI

InChI=1S/C15H14FN3O2/c1-19-15(11-3-4-13(20-2)12(16)9-11)21-14(18-19)10-5-7-17-8-6-10/h3-9,15H,1-2H3

InChI Key

OLGDESGVPRPAQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(OC(=N1)C2=CC=NC=C2)C3=CC(=C(C=C3)OC)F

Origin of Product

United States

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